N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Description
N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a heterocyclic carboxamide derivative featuring a piperidine core substituted with a pyridine-oxadiazole moiety and an aromatic methoxy-methylphenyl group. The compound’s structural uniqueness lies in its combination of a 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and a piperidine-carboxamide backbone, which may enhance bioavailability and target binding .
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14-11-18(29-3)7-8-19(14)25-21(28)17-5-4-10-27(13-17)20-9-6-16(12-23-20)22-24-15(2)26-30-22/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLCXZUXMXZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include 4-methoxy-2-methylphenylamine, 3-methyl-1,2,4-oxadiazole, and 2-bromopyridine. The synthesis could involve:
Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The oxadiazole and pyridine moieties could be coupled using palladium-catalyzed cross-coupling reactions.
Amide bond formation: The final step might involve the formation of the piperidine carboxamide through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine moiety.
Substitution: Substitution reactions could occur at the aromatic rings, particularly the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution might involve reagents like bromine or nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological targets, such as enzymes or receptors. This could involve assays to determine its binding affinity and activity.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects. This could include studies on its efficacy and safety in treating various diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in industrial applications.
Mechanism of Action
The mechanism of action of “N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide” would depend on its specific biological target. For example, if it acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analog 1: 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide ()
- Key Differences: Core Structure: Replaces the pyridine-oxadiazole group with a pyrazole ring and hydroxy-phenoxyethyl chain. Substituents: Retains the 4-methoxyphenyl group but introduces a hydroxyl group and methylpyrazole. Pharmacological Implications: The pyrazole moiety may enhance interactions with hydrophobic binding pockets, while the hydroxyl group could improve solubility. However, the absence of oxadiazole might reduce metabolic stability compared to the target compound .
Structural Analog 2: N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ()
- Key Differences :
- Substituents : Features halogenated aryl groups (iodo, dichloro) instead of methoxy-methylphenyl.
- Heterocyclic Core : Utilizes a pyrazole-carboxamide scaffold rather than pyridine-oxadiazole-piperidine.
- Pharmacological Implications : Halogen atoms may increase binding affinity to halogen-bond-accepting targets (e.g., kinases), but could also raise toxicity concerns. The lack of oxadiazole might reduce resistance to enzymatic degradation .
Structural Analog 3: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()
- Key Differences: Core Structure: 1,4-dihydropyridine (DHP) scaffold instead of piperidine. Functional Groups: Includes a thioether-linked oxoethyl group and cyano substituent.
Structural Analog 4: N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
- Key Differences :
- Substituents : Pyrazine-carboxamide replaces the methoxy-methylphenyl group.
- Shared Features : Retains the oxadiazole-pyridine-piperidine backbone.
- Pharmacological Implications : Pyrazine’s nitrogen-rich structure may enhance π-π stacking with aromatic residues in target proteins, but the absence of methoxy-methylphenyl could alter selectivity for specific receptors .
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages: The 1,2,4-oxadiazole group enhances metabolic stability compared to pyrazole or DHP analogs .
- Limitations: Synthetic complexity due to multiple heterocyclic rings may hinder large-scale production. No direct biological data are available in the provided evidence; further in vitro assays are needed to validate target engagement.
Biological Activity
N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 297.318 g/mol. The structural components include a piperidine ring, an oxadiazole moiety, and a methoxy-substituted aromatic group, which are known to contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer and antimicrobial applications. Specifically, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Anticancer Activity
In a study focused on the cytotoxic effects of oxadiazole derivatives:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC values in the micromolar range. For instance, derivatives exhibited IC values of 0.65 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.
- Molecular Targets : Western blot analyses showed increased expression of p53 and cleavage of caspase-3 in treated cells, suggesting activation of apoptotic pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Changes to the methoxy group or the oxadiazole ring can enhance or diminish activity. For example, compounds with additional electron-withdrawing groups on the aromatic rings showed increased potency against certain cancer cell lines .
Data Summary
| Biological Activity | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| Anticancer | HeLa | 2.41 | Caspase activation |
| Anticancer | PANC-1 | Not specified | Potentially similar mechanisms as above |
Case Studies
Several studies highlight the effectiveness of oxadiazole derivatives:
- Study A : Investigated a series of oxadiazole derivatives where one compound exhibited an IC value significantly lower than doxorubicin against leukemia cell lines .
- Study B : Focused on the selectivity of oxadiazole compounds toward different cancer types under hypoxic conditions, revealing enhanced activity against melanoma cells compared to non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
